N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
Thiophene Substituent
The 3-methylthiophen-2-yl group introduces aromaticity and lipophilicity, promoting membrane permeability. However, thiophenes are prone to oxidative bioactivation, forming reactive metabolites that bind to cellular proteins. Substitution at the α-position (e.g., 3-methyl group) mitigates this risk by sterically hindering metabolic oxidation, as shown in studies of α-chlorothiophenes.
Tetrahydrofuran Substituent
The tetrahydrofuran-2-ylmethyl group contributes electron-donating ether oxygen atoms, which enhance solubility and enable hydrogen bonding with biological targets. Similar moieties in patented oxathiine derivatives improved bioavailability and tissue penetration.
Table 3: Impact of Substituents on Bioactivity Parameters
Properties
Molecular Formula |
C22H25NO5S2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-4,4-dioxo-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H25NO5S2/c1-16-9-12-29-19(16)15-23(14-18-8-5-10-27-18)22(24)20-21(17-6-3-2-4-7-17)30(25,26)13-11-28-20/h2-4,6-7,9,12,18H,5,8,10-11,13-15H2,1H3 |
InChI Key |
UKDWIRKYKZYBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2CCCO2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Oxidation to the 4,4-Dioxide
The sulfide group in the oxathiine ring is oxidized to a sulfone using hydrogen peroxide (30% w/v) in acetic acid at 50–60°C for 6–8 hours. This step achieves near-quantitative conversion, with the sulfone’s formation confirmed via IR spectroscopy (S=O stretches at 1150–1300 cm⁻¹).
Carboxylic Acid Activation
The carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene under reflux for 2–3 hours. The crude acid chloride is typically used without purification due to its reactivity.
Preparation of the Bis-Substituted Amine
The amine component, N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)amine, is synthesized via sequential alkylation:
Synthesis of 3-Methylthiophen-2-ylmethyl Chloride
3-Methylthiophene-2-methanol is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C, yielding the corresponding chloride.
Synthesis of Tetrahydrofuran-2-ylmethyl Chloride
Tetrahydrofuran-2-methanol is similarly converted to its chloride using SOCl₂.
Alkylation of Ammonia
A two-step alkylation is performed:
-
First alkylation : Ammonia in tetrahydrofuran (THF) reacts with 3-methylthiophen-2-ylmethyl chloride at −10°C to form the primary amine.
-
Second alkylation : The primary amine reacts with tetrahydrofuran-2-ylmethyl chloride in the presence of potassium carbonate (K₂CO₃) at room temperature.
Amide Bond Formation
The acid chloride intermediate is coupled with the bis-substituted amine under Schotten-Baumann conditions:
-
Reagents : Triethylamine (TEA, 2.5 equiv) in DCM.
-
Workup : The reaction mixture is washed with dilute HCl (5%) and saturated NaHCO₃, followed by solvent evaporation.
-
Yield : 65–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Optimization
For large-scale production, continuous flow reactors are employed to enhance efficiency:
-
Oxidation step : A plug-flow reactor ensures precise temperature control, minimizing over-oxidation byproducts.
-
Amidation step : Microreactors with immobilized base catalysts (e.g., polymer-supported TEA) reduce reaction time to 2–3 hours.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Oxathiine ring formation | H₂SO₄, TBAB, toluene, 90°C | 70 | Competing polymerization side reactions |
| Sulfone oxidation | H₂O₂, AcOH, 60°C | 95 | Over-oxidation to sulfonic acid |
| Amide coupling | SOCl₂, TEA, DCM, RT | 75 | Hydrolysis of acid chloride |
Spectroscopic Characterization
Chemical Reactions Analysis
N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is explored for its potential as a pharmaceutical agent due to its unique structure and biological activity. Preliminary studies suggest it may exhibit significant pharmacological effects similar to other compounds in its class.
Materials Science
This compound is investigated for applications in developing advanced materials, including polymers and nanomaterials. Its unique structural features may contribute to enhanced material properties such as thermal stability and mechanical strength.
Chemical Biology
In chemical biology, this compound serves as a probe to study various biological processes at the molecular level. It can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Research indicates that this compound exhibits notable biological activities. Potential areas of activity include:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest potential efficacy in cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Sulfone vs. Non-Sulfone Derivatives: Oxycarboxin (4,4-dioxide) exhibits superior environmental stability and systemic translocation in plants compared to carboxin, attributed to the sulfone group’s resistance to metabolic reduction . The target compound’s sulfone groups may similarly enhance its persistence.
- Conversely, the tetrahydrofuran-2-ylmethyl group may reduce steric hindrance compared to bulkier analogs like the naphthalenylmethyl derivative in .
Pharmacological vs. Agrochemical Profiles
- The target compound’s activity remains uncharacterized but could bridge these domains.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 2.8 | 0.12 | 1 | 8 |
| Carboxin | 2.1 | 0.45 | 1 | 4 |
| Oxycarboxin | 1.5 | 1.20 | 1 | 6 |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-... | 3.4 | 0.08 | 1 | 7 |
Note: LogP and solubility values estimated via computational tools (e.g., SwissADME).
Biological Activity
N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound notable for its unique structural features. It integrates a tetrahydrofuran moiety, a thiophene ring, and an oxathiine structure, which may contribute to its diverse biological activities. This article delves into the compound's biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C22H25N1O3S2
- Molecular Weight : 415.6 g/mol
- Key Functional Groups :
- Thiophene ring
- Tetrahydrofuran moiety
- Oxathiine structure
- Carboxamide group
These structural components are essential for its interaction with biological systems and influence its pharmacological properties.
Potential Biological Activities
Preliminary studies indicate that compounds similar to N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibit various pharmacological activities. Potential areas of activity include:
- Antimicrobial Activity : Compounds with similar oxathiine structures have shown significant antimicrobial effects.
- Anticancer Properties : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.
- Analgesic Effects : Related compounds have been noted for their pain-relieving properties.
Interaction Studies
Understanding how N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine interacts with biological targets is crucial. Interaction studies typically involve:
- Binding affinity assays
- Enzyme inhibition tests
These studies help elucidate the mechanisms of action and therapeutic potentials.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insight into the unique biological activities of N-[ (3-methylthiophen - 2 - yl)methyl] - 3 - phenyl - N - (tetrahydrofuran - 2 - ylmethyl) - 5 , 6 - dihydro - 1 , 4 - oxathiine - 2 - carboxamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5,6-Dihydro-2-methyl-1,4-oxathiine | Contains an oxathiine ring | Antimicrobial effects |
| N-(3-Azidophenyl)-6-methyl-2,3-dihydro-1,4-oxathiine | Similar oxathiine structure | Potential anticancer properties |
| Tetrahydrofuranylfentanyl | Related tetrahydrofuran moiety | Analgesic effects |
Synthesis and Modifications
The synthesis of N-[ (3-methylthiophen - 2 - yl)methyl] - 3 - phenyl - N - (tetrahydrofuran - 2 - ylmethyl) - 5 , 6 - dihydro - 1 , 4 - oxathiine - 2 - carboxamide can be achieved through various methodologies that may enhance its biological activity or stability. Key synthetic pathways include:
- Condensation Reactions : Utilizing starting materials such as thiophene derivatives.
- Functional Group Modifications : Altering functional groups to optimize pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
